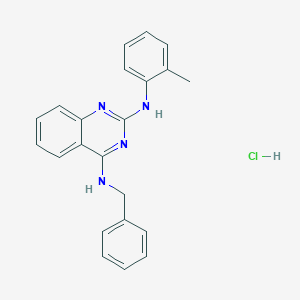

N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride (abbreviated as N4-BN2-MPDQD) is a quinazoline-based compound that has been used in a variety of scientific research applications. It is a colorless, odorless powder that is soluble in water and can be used in a variety of laboratory experiments. N4-BN2-MPDQD is a synthetic compound that has been used in a variety of scientific studies, including those studying the mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Antifungal Activity

Quinazoline derivatives, including N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride, have been reported to show significant antifungal activities .

Antiviral Activity

These compounds have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs.

Antidiabetic Activity

Quinazoline derivatives have been associated with antidiabetic activities . This suggests their potential use in the management and treatment of diabetes.

Anticancer Activity

These compounds have shown promising results in the field of oncology. They have been found to exhibit anticancer properties, making them potential candidates for cancer treatment .

Anti-inflammatory Activity

Quinazoline derivatives have been reported to possess anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Antibacterial Activity

N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine hydrochloride and its analogs have been found to be effective against Acinetobacter baumannii bacteria . This indicates their potential use as antibacterial agents .

Antioxidant Activity

These compounds have been associated with antioxidant activities . This suggests their potential use in the prevention of diseases caused by oxidative stress.

Vasodilation

A new quinazoline derivative has been found to vasodilate isolated mesenteric arteries through endothelium-independent mechanisms and has acute hypotensive effects in Wistar rats . This suggests potential applications in the treatment of cardiovascular diseases.

Mechanism of Action

Target of Action

The primary targets of N4-Benzyl-N2-(2-Methylphenyl)Quinazoline-2,4-Diamine Hydrochloride are bacterial strains . This compound has been synthesized and tested for antibacterial activity against several bacterial strains .

Mode of Action

The compound interacts with its bacterial targets, leading to their inhibition It’s known that lipophilic electron-withdrawing groups, such as trifluoromethyl and chloro, in the n4-benzylamine side-chain were beneficial for antibacterial potency .

Biochemical Pathways

It’s known that the compound has significant antibacterial activities , suggesting it may interfere with essential biochemical pathways in bacteria.

Pharmacokinetics

Selected compounds were screened for their dmpk (drug metabolism and pharmacokinetics) properties in vitro to assess their potential for further development .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. The lead compound showed good activities with MICs (Minimum Inhibitory Concentrations) of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against MRSA (Methicillin-resistant Staphylococcus aureus) .

Action Environment

It’s known that the compound has been tested against various bacterial strains , suggesting it may be effective in diverse environments.

properties

IUPAC Name |

4-N-benzyl-2-N-(2-methylphenyl)quinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4.ClH/c1-16-9-5-7-13-19(16)24-22-25-20-14-8-6-12-18(20)21(26-22)23-15-17-10-3-2-4-11-17;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAZIBLTNZWHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-benzyl-N2-(o-tolyl)quinazoline-2,4-diamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B6480407.png)

![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6480414.png)

![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6480417.png)

![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6480419.png)

![2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6480424.png)

![N-(2,5-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480431.png)

![(2Z)-N-(2,4-dimethoxyphenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480434.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480442.png)

![2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480449.png)

![2,5-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480455.png)

![ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6480470.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6480494.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B6480495.png)